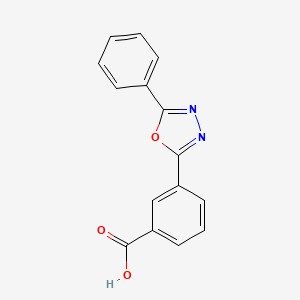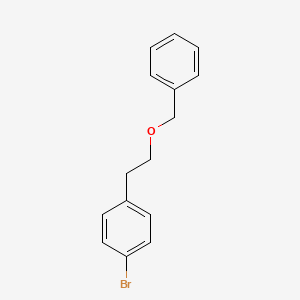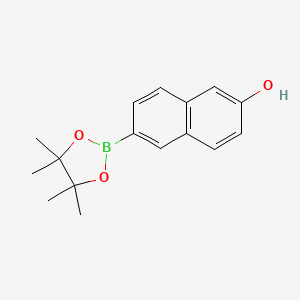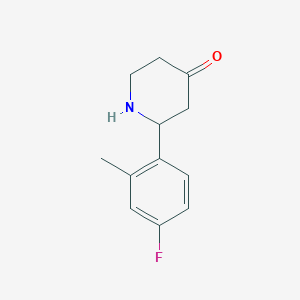
3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid
Overview
Description
3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. . The structure of this compound consists of a benzoic acid moiety attached to a 1,3,4-oxadiazole ring, which is further substituted with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization . One common method involves the reaction of benzoic acid hydrazides with carboxylic acids using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions . The oxidative cyclization can also be achieved using various oxidizing agents, such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of microwave-assisted synthesis and other advanced techniques can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The compound’s oxadiazole ring is particularly reactive, allowing it to participate in a wide range of chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and lead tetraacetate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield corresponding oxides, while reduction reactions can produce reduced derivatives of the compound . Substitution reactions can introduce various functional groups onto the oxadiazole ring or the benzoic acid moiety, leading to a diverse array of products .
Scientific Research Applications
3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid has numerous scientific research applications due to its unique chemical structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, the compound has shown potential as an antioxidant, antimicrobial, and anticancer agent . Its ability to scavenge free radicals and inhibit the growth of various pathogens makes it a valuable candidate for drug development . Additionally, the compound’s structural properties make it suitable for use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid involves its interaction with various molecular targets and pathways. As an antioxidant, the compound can neutralize free radicals by donating electrons or hydrogen atoms, thereby preventing oxidative damage to cells and tissues . In its antimicrobial and anticancer activities, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival and proliferation of pathogens and cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of organism or cell being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid include other 1,3,4-oxadiazole derivatives, such as 3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid and 3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid . These compounds share the same core structure but differ in their substituents, which can significantly influence their chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting properties. The phenyl group attached to the oxadiazole ring can enhance the compound’s stability and reactivity, making it a versatile intermediate for various chemical syntheses .
Properties
IUPAC Name |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)12-8-4-7-11(9-12)14-17-16-13(20-14)10-5-2-1-3-6-10/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFBVMSFONVVMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)



![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)





